molecular formula C10H5F2NO2 B1325405 2-(2,5-Difluorobenzoyl)oxazole CAS No. 898760-41-3

2-(2,5-Difluorobenzoyl)oxazole

Cat. No.: B1325405
CAS No.: 898760-41-3
M. Wt: 209.15 g/mol
InChI Key: QHQQYEKFJXLLIA-UHFFFAOYSA-N
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Description

2-(2,5-Difluorobenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of the 2,5-difluorobenzoyl group adds unique properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorobenzoyl)oxazole typically involves the condensation of 2,5-difluorobenzoyl chloride with an appropriate oxazole precursor. One common method is the reaction of 2,5-difluorobenzoyl chloride with 2-amino-2-oxazoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorobenzoyl)oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted benzoyloxazoles with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include oxazole N-oxides.

    Reduction Reactions: Products include reduced derivatives such as alcohols or amines.

Scientific Research Applications

2-(2,5-Difluorobenzoyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorobenzoyl)oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the difluorobenzoyl group can enhance binding affinity and specificity for certain molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorobenzoyl)oxazole
  • 2-(2,6-Difluorobenzoyl)oxazole
  • 2-(3,5-Difluorobenzoyl)oxazole

Uniqueness

2-(2,5-Difluorobenzoyl)oxazole is unique due to the specific positioning of the fluorine atoms on the benzoyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to other difluorobenzoyl oxazoles, the 2,5-difluoro substitution pattern may offer distinct advantages in terms of stability and biological activity.

Properties

IUPAC Name

(2,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQQYEKFJXLLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642105
Record name (2,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-41-3
Record name (2,5-Difluorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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